molecular formula C11H7Cl3N2O B14052737 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol

2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol

Cat. No.: B14052737
M. Wt: 289.5 g/mol
InChI Key: RWSDIGHXXHEFRQ-UHFFFAOYSA-N
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Description

2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H7Cl3N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,3,5-trichlorobenzaldehyde with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in various derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects . The compound may also modulate the activity of neurotransmitters and other signaling molecules, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a trichlorophenyl group and a pyrimidine ring with a hydroxyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7Cl3N2O

Molecular Weight

289.5 g/mol

IUPAC Name

[2-(2,3,5-trichlorophenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H7Cl3N2O/c12-7-1-8(10(14)9(13)2-7)11-15-3-6(5-17)4-16-11/h1-4,17H,5H2

InChI Key

RWSDIGHXXHEFRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=NC=C(C=N2)CO)Cl)Cl)Cl

Origin of Product

United States

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